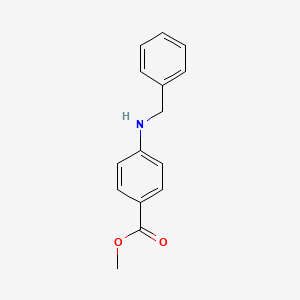![molecular formula C18H16N2O5 B8712938 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- CAS No. 101732-28-9](/img/structure/B8712938.png)
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- is a complex organic compound that features a nitrophenoxy group attached to a butyl chain, which is further connected to an isoindole-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-nitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-nitrophenoxybutane: The 4-nitrophenol is then reacted with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-nitrophenoxybutane.
Cyclization to isoindole-1,3-dione: The final step involves the reaction of 4-nitrophenoxybutane with phthalic anhydride under reflux conditions to yield 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-[4-(4-Aminophenoxy)butyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isoindole-1,3-dione core may also play a role in binding to biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy group but differ in their core structure.
Indole Derivatives: Compounds with an indole core, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have similar biological activities but different structural features.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[4-(4-nitrophenoxy)butyl]- is unique due to its combination of a nitrophenoxy group and an isoindole-1,3-dione core
Eigenschaften
CAS-Nummer |
101732-28-9 |
|---|---|
Molekularformel |
C18H16N2O5 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-[4-(4-nitrophenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c21-17-15-5-1-2-6-16(15)18(22)19(17)11-3-4-12-25-14-9-7-13(8-10-14)20(23)24/h1-2,5-10H,3-4,11-12H2 |
InChI-Schlüssel |
DRLZMMIQNNWJQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-](/img/structure/B8712908.png)



![6-Acetylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8712942.png)
![4-[(4-Methoxyphenyl)sulfanyl]piperidine](/img/structure/B8712948.png)





